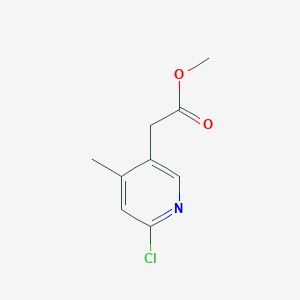
Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate: is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate typically involves the esterification of 2-(6-chloro-4-methylpyridin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(6-chloro-4-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-chloro-4-methylpyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structure allows for modifications that can lead to the development of compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Methyl 2-pyridylacetate: Similar structure but lacks the chlorine and methyl groups on the pyridine ring.
Methyl 2-(4-chloropyridin-3-yl)acetate: Similar structure but with the chlorine atom in a different position on the pyridine ring.
Methyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but without the methyl group on the pyridine ring.
Uniqueness: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate is unique due to the presence of both chlorine and methyl groups on the pyridine ring. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a versatile intermediate in various chemical syntheses.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(10)11-5-7(6)4-9(12)13-2/h3,5H,4H2,1-2H3 |
InChI Key |
RAVHFJFVSJUBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















